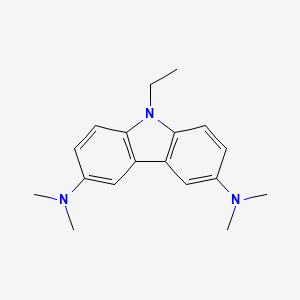
3,6-Bis(N-dimethylamino)-9-ethylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(N-dimethylamino)-9-ethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of pharmaceuticals. This particular compound is characterized by the presence of two N-dimethylamino groups at the 3 and 6 positions and an ethyl group at the 9 position of the carbazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3,6-dibromo-9-ethylcarbazole with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the N-dimethylamino groups to primary amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the N-dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
科学的研究の応用
3,6-Bis(N-dimethylamino)-9-ethylcarbazole has several applications in scientific research:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photophysics: Investigated for its photophysical properties, including fluorescence and phosphorescence.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Sensors: Utilized in the development of chemical sensors due to its ability to interact with various analytes.
作用機序
The mechanism of action of 3,6-Bis(N-dimethylamino)-9-ethylcarbazole in its applications is largely dependent on its electronic properties. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated system. In photophysical applications, its fluorescence properties are attributed to the delocalization of electrons within the carbazole ring.
類似化合物との比較
3,6-Bis(N,N-diethylamino)carbazole: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atoms.
9-Ethylcarbazole: Lacks the N-dimethylamino groups.
3,6-Diaminocarbazole: Contains amino groups instead of N-dimethylamino groups.
Uniqueness: 3,6-Bis(N-dimethylamino)-9-ethylcarbazole is unique due to the presence of both N-dimethylamino groups and an ethyl group, which confer specific electronic and steric properties that enhance its performance in electronic and photophysical applications.
特性
CAS番号 |
57103-04-5 |
|---|---|
分子式 |
C18H23N3 |
分子量 |
281.4 g/mol |
IUPAC名 |
9-ethyl-3-N,3-N,6-N,6-N-tetramethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C18H23N3/c1-6-21-17-9-7-13(19(2)3)11-15(17)16-12-14(20(4)5)8-10-18(16)21/h7-12H,6H2,1-5H3 |
InChIキー |
HWMNDOOCAWHVEC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)N(C)C)C3=C1C=CC(=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



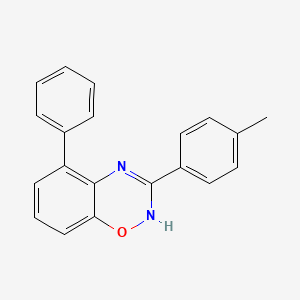
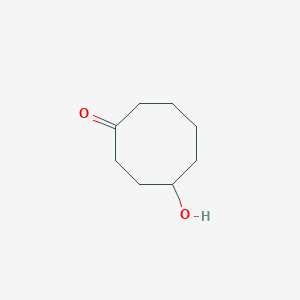
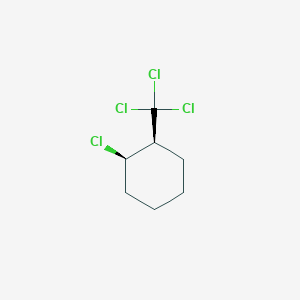
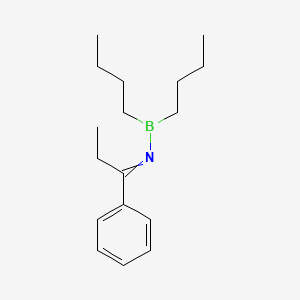
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
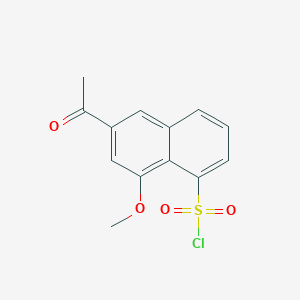

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

methanone](/img/structure/B14630805.png)
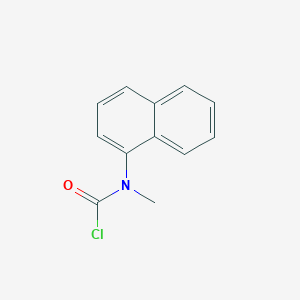
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
